molecular formula C8H10N4O3 B8386749 N-(5-nitro-pyrimidin-2-yl)-pyrrolidin-3-ol

N-(5-nitro-pyrimidin-2-yl)-pyrrolidin-3-ol

Cat. No.: B8386749
M. Wt: 210.19 g/mol
InChI Key: JOOOLLCGSMDHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-pyrimidin-2-yl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10N4O3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

1-(5-nitropyrimidin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H10N4O3/c13-7-1-2-11(5-7)8-9-3-6(4-10-8)12(14)15/h3-4,7,13H,1-2,5H2

InChI Key

JOOOLLCGSMDHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitro-pyrimidine (638 mg, 4 mmol) in THF (15 mL) cooled to 0° C. was added 3-hydroxypyrrolidine (392 mg, 4.5 mmol) and triethylamine (1.2 mL). The mixture was stirred at room temperature overnight. Solids were filtered out and the solution was concentrated. The residue was dissolved in ethyl acetate and extracted with water. Organic layer was washed with dilute aqueous citric acid solution. After the evaporation of solvents, the residue was treated with ether and the yellow solid was filtered to give N-(5-nitro-pyrimidin-2-yl)-pyrrolidin-3-ol (570 mg). LCMS calcd for C8H10N4O3 m/e 210.19, obsd 211.0 (ES, M+H). Hydrogenation of the nitro compound, as above, provided N-(5-aminopyrimidin-2-yl)-pyrrolidin-3-ol.
Quantity
638 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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